2-[(6-Chloro-1H-benzimidazol-2-yl)amino]-6-nitro-1,3-benzothiazole 2-[(6-Chloro-1H-benzimidazol-2-yl)amino]-6-nitro-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 85464-22-8
VCID: VC0481655
InChI: InChI=1S/C14H8ClN5O2S/c15-7-1-3-9-11(5-7)17-13(16-9)19-14-18-10-4-2-8(20(21)22)6-12(10)23-14/h1-6H,(H2,16,17,18,19)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC3=NC4=C(N3)C=C(C=C4)Cl
Molecular Formula: C14H8ClN5O2S
Molecular Weight: 345.8g/mol

2-[(6-Chloro-1H-benzimidazol-2-yl)amino]-6-nitro-1,3-benzothiazole

CAS No.: 85464-22-8

Main Products

VCID: VC0481655

Molecular Formula: C14H8ClN5O2S

Molecular Weight: 345.8g/mol

2-[(6-Chloro-1H-benzimidazol-2-yl)amino]-6-nitro-1,3-benzothiazole - 85464-22-8

CAS No. 85464-22-8
Product Name 2-[(6-Chloro-1H-benzimidazol-2-yl)amino]-6-nitro-1,3-benzothiazole
Molecular Formula C14H8ClN5O2S
Molecular Weight 345.8g/mol
IUPAC Name N-(6-chloro-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H8ClN5O2S/c15-7-1-3-9-11(5-7)17-13(16-9)19-14-18-10-4-2-8(20(21)22)6-12(10)23-14/h1-6H,(H2,16,17,18,19)
Standard InChIKey ZJAOUBNEWQWCDJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC3=NC4=C(N3)C=C(C=C4)Cl
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC3=NC4=C(N3)C=C(C=C4)Cl
PubChem Compound 4286360
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator